1,2-Dimethyl-1H-indol-5-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

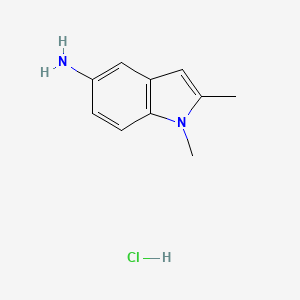

1,2-Dimethyl-1H-indol-5-amine hydrochloride is the systematic IUPAC name derived from its parent indole structure. The base compound, 1,2-dimethyl-1H-indol-5-amine , consists of a bicyclic indole core with methyl substituents at positions 1 and 2 and an amine group at position 5. The hydrochloride salt form arises from protonation of the amine group, forming a stable ammonium chloride structure.

Structural Features :

- Indole core : A fused bicyclic system (pyrrole ring fused to a benzene ring).

- Substituents :

- Counterion : Chloride ion (Cl⁻) balancing the ammonium charge.

Bond-Line Representation :

N⁺(CH₃)

│

C₅H₃C(CH₃)=C₁-C₂=C₃-C₄=C₅-NH₃⁺

│

Cl⁻

Note: Simplified representation; actual bond angles and hydrogen positions omitted for clarity.

CAS Registry Numbers and Alternative Naming Conventions

Key Observations :

Molecular Formula and Weight Calculations

Calculation Breakdown :

- Hydrochloride :

Properties

IUPAC Name |

1,2-dimethylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-8-6-9(11)3-4-10(8)12(7)2;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRYMFGOQZDKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protection

- The synthesis often begins with a substituted indole such as 4-nitroindole or 1H-indole derivatives.

- Protection of the nitrogen atom at position 1 is commonly achieved using triisopropylsilyl chloride (TIPS-Cl) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.

- For example, 4-nitro-1-(triisopropylsilyl)-1H-indole is prepared by reacting 4-nitroindole with sodium hydride and triisopropylsilyl chloride in dry THF at 0 °C under nitrogen atmosphere.

Introduction of Methyl Groups

- Methylation at position 1 and 2 can be accomplished via selective methylation reactions.

- For instance, methylation at the nitrogen (position 1) can be done using methyl iodide or dimethyl sulfate under basic conditions.

- Methylation at carbon position 2 may require directed lithiation followed by methylation with methyl electrophiles such as methyl iodide.

- These steps are carefully controlled to avoid over-alkylation or unwanted side reactions.

Reduction of Nitro Group to Amine

- The nitro group at position 5 is reduced to an amine using catalytic hydrogenation.

- A typical procedure involves suspending the nitro-substituted intermediate in ethanol with 10% Pd/C catalyst under a hydrogen atmosphere for several days.

- After completion, the reaction mixture is filtered, and the amine is isolated.

- The free amine is then converted to its hydrochloride salt by treatment with 6 N hydrochloric acid, precipitating the hydrochloride salt which is isolated by filtration.

Detailed Example Synthesis (Adapted from Literature)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Nitroindole + NaH + TIPS-Cl in dry THF, 0 °C | Formation of 4-nitro-1-(triisopropylsilyl)-1H-indole | 85-90 | Protection of N1 position |

| 2 | n-Butyl lithium, −78 °C, then di-tert-butyl dicarbonate | Boc protection at desired position | 80-85 | Protecting groups for selective reactions |

| 3 | Methyl iodide or equivalent methylating agent | Methylation at N1 and C2 | 70-80 | Controlled methylation step |

| 4 | Catalytic hydrogenation (Pd/C, H2, EtOH, 4 days) | Reduction of nitro to amine | ~83 | Conversion to 1-(triisopropylsilyl)-1H-indol-4-amine |

| 5 | Treatment with 6 N HCl | Formation of hydrochloride salt | Quantitative | Precipitation and isolation of hydrochloride salt |

Alternative Synthetic Routes

- Other synthetic approaches involve the use of acetyl-protected indoline intermediates, followed by reaction with hydroxymethyl derivatives and subsequent hydrazine hydrate treatment to remove protective groups and generate the free amine.

- For example, the Tscherniac-Einhorn reaction has been adapted for related indole derivatives to generate amino-substituted indoles, which can be methylated and converted to hydrochloride salts.

- Such methods emphasize simultaneous removal of protective groups and formation of the amine hydrochloride salt in one pot, improving overall yield and efficiency.

Analytical Data Supporting Preparation

The identity and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic chemical shifts for methyl groups at positions 1 and 2, aromatic protons, and amine protons.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C10H13ClN2 (molecular weight ~196.67 g/mol).

- Infrared (IR) Spectroscopy : NH2 and NH stretching vibrations typically observed around 3300 cm⁻¹.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and chlorine content matching theoretical values.

- Melting Point Determination : Characteristic melting point range confirming compound identity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonic acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Cancer Research

1,2-Dimethyl-1H-indol-5-amine hydrochloride has been studied for its anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth.

Methods of Application:

- In Vitro Studies: The compound is often tested on various cancer cell lines to evaluate its cytotoxicity. For example, assays like the Alamar Blue assay are used to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Results and Outcomes:

- Cytotoxicity: Studies have shown that certain indole derivatives exhibit potent growth inhibition in cancer cell lines such as HeLa cells, with reported IC50 values ranging from 5.08 μM to 5.89 μM for related compounds .

- Mechanism of Action: The anticancer activity is believed to involve the generation of reactive oxygen species (ROS), leading to cell death and reduced viability in treated cells .

Neuroprotection

The compound has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.

Methods of Application:

- Animal Models: Research involving animal models has demonstrated the effects of the compound on cognitive function and neuroinflammation markers.

Results and Outcomes:

- Cognitive Improvement: Treatment with this compound significantly improved cognitive function and reduced neuroinflammatory markers compared to control groups .

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties against various pathogens.

Methods of Application:

- Agar Diffusion Protocols: The antimicrobial activity is assessed using methods such as agar diffusion tests to determine zones of inhibition against bacteria.

Results and Outcomes:

- Antibacterial Efficacy: Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Case Study 1: Anticancer Screening

A study published in MDPI highlighted the synthesis and testing of indole derivatives for anticancer activity. Results indicated significant growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .

| Compound | IC50 Value (μM) | Cell Line |

|---|---|---|

| 5 | 5.08 ± 0.91 | HeLa |

| 7 | 5.89 ± 0.73 | HeLa |

Case Study 2: Neuroprotection

Research on the neuroprotective effects of indole derivatives showed that treatment led to improved cognitive outcomes in animal models of Alzheimer's disease. This suggests potential therapeutic applications for managing neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,2-dimethyl-1H-indol-5-amine hydrochloride are compared below with related indole derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Indole Derivatives

Key Observations:

Structural Variations: 1-Ethyl vs. Indoline Core: The 2,3-dihydroindole (indoline) derivative lacks full aromaticity, which may reduce π-π stacking interactions but improve stability under acidic conditions .

Physicochemical Properties :

- Solubility : Hydrochloride salts (e.g., 1,2-dimethyl and 1-ethyl derivatives) exhibit higher aqueous solubility than free bases or methanesulfonate salts .

- Molecular Weight : Despite identical formulas (C₁₀H₁₃ClN₂), steric differences between ethyl and dimethyl groups influence crystal packing and melting points.

Applications :

- Pharmaceutical Intermediates : this compound is explicitly marketed for this purpose , while the 1-ethyl analog is listed as a research chemical .

- Biological Activity : Indoline derivatives are highlighted for their presence in bioactive molecules, suggesting utility in drug discovery .

Research Findings:

- Synthetic Utility : The amine group at position 5 in this compound allows for facile functionalization, such as amide bond formation or cross-coupling reactions, critical in medicinal chemistry .

- Comparative Reactivity : Ethyl-substituted indoles may undergo slower oxidative metabolism compared to methyl-substituted analogs due to increased steric bulk .

Biological Activity

1,2-Dimethyl-1H-indol-5-amine hydrochloride (CAS No. 174274-98-7) is a compound of growing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of two methyl groups at the 1 and 2 positions enhances its reactivity and biological properties. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Serotonin Receptor Agonism : The compound may act as an agonist for serotonin receptors, which are crucial in neurotransmission and mood regulation. This property suggests potential applications in treating mood disorders.

- Protein Interaction : The compound has been studied for its binding affinity to various receptors and proteins involved in cellular signaling pathways. This includes interactions with kinases that play roles in cancer progression .

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity. For instance, it has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial pathways .

- Anti-inflammatory Effects : Similar to other indole derivatives, it may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial studies, indicating potential applications in combating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1,2-Dimethylindole | 7570-48-1 | Lacks the amine group; primarily studied for aromatic properties. |

| 5-Methylindole | 1204-14-6 | Contains a methyl group at position five; studied for biological activities. |

| Indole-3-carbinol | 700-06-1 | Exhibits anticancer properties; different functional groups alter reactivity. |

The specific methyl substitution pattern on the indole ring and its amine functionality may enhance the biological activity of this compound compared to other indole derivatives.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Cancer Cell Studies : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in A549 lung adenocarcinoma cells. The observed IC50 values indicate a promising therapeutic window for further development .

- Neurotransmitter Modulation : Research into its effects on serotonin receptors suggests that this compound could be explored as a treatment option for depression or anxiety disorders due to its potential to modulate neurotransmitter levels .

- In Vivo Animal Models : Animal studies are necessary to validate the efficacy and safety profile of this compound before clinical trials can be initiated. Early results indicate minimal toxicity at therapeutic doses but require further investigation into long-term effects and metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 1,2-Dimethyl-1H-indol-5-amine hydrochloride, and what intermediates are critical for yield optimization?

The compound is typically synthesized via multi-step reactions involving indole core functionalization. A common approach includes:

- Amination : Introduction of the amine group at the 5-position of the indole scaffold.

- Methylation : Sequential N-methylation at positions 1 and 2 using dimethylamine or methyl halides under basic conditions.

- Hydrochloride formation : Acidification with HCl·EA (ethyl acetate-HCl) to precipitate the hydrochloride salt . Key intermediates include 5-nitroindole derivatives (for subsequent reduction to amines) and methylated precursors. Yield optimization often hinges on controlling reaction temperature during methylation to avoid over-alkylation .

Q. How can HPLC and NMR be utilized to confirm the purity and structural integrity of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to assess purity. A retention time shift or additional peaks may indicate impurities such as unreacted dimethylamine or incomplete methylation .

- NMR : H NMR should show characteristic signals: a singlet for N-methyl groups (~3.0–3.5 ppm) and aromatic protons in the indole ring (6.5–8.0 ppm). C NMR confirms the absence of carbonyl impurities from incomplete reduction steps .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of this compound?

While the compound lacks chiral centers, side reactions (e.g., during methylation) can produce regioisomers. Advanced methods include:

- Directed ortho-metalation : To ensure precise functionalization of the indole ring.

- Protection/deprotection cycles : For example, using Boc groups to shield reactive amines during methylation . Contradictions in literature data often arise from varying reaction conditions (e.g., solvent polarity affecting methylation regioselectivity) .

Q. How can hygroscopicity of this compound be managed during storage and formulation?

- Storage : Use desiccants (e.g., silica gel) in airtight containers under nitrogen to prevent moisture absorption, which can lead to clumping or hydrolysis .

- Formulation : Co-processing with excipients like microcrystalline cellulose or colloidal silica improves stability in solid dosage forms. Lyophilization is recommended for aqueous formulations .

Q. What methodologies are effective for analyzing degradation products under accelerated stability conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS : Identifies degradation products via molecular ion peaks. Common degradants include demethylated indole derivatives and oxidized amines.

- Kinetic modeling : Predicts shelf life using Arrhenius equations, with activation energies derived from thermal degradation data .

Methodological Challenges and Contradictions

Q. How do conflicting reports on reaction yields for this compound synthesis arise, and how can they be resolved?

Discrepancies often stem from:

- Catalyst choice : Palladium vs. copper catalysts in amination steps, affecting reaction rates and byproduct formation.

- Acidification methods : HCl·EA vs. gaseous HCl, which influence crystallization efficiency. Resolution involves systematic comparison of protocols, emphasizing solvent purity and catalyst loading .

Q. What advanced techniques validate the absence of genotoxic impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.